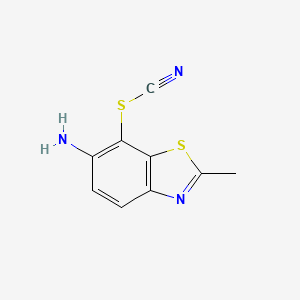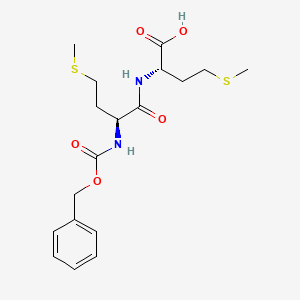
Z-Met-met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Met-met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-met-OH typically involves the protection of the amino group of methionine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of methionine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in high purity (≥99%) and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Met-met-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine using methionine sulfoxide reductases.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to yield free methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or hypochlorite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or thioredoxin systems are commonly used for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Free methionine
Applications De Recherche Scientifique
Z-Met-met-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Z-Met-met-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of methionine from unwanted reactions during peptide chain elongation. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under acidic conditions to yield the desired peptide or protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Met-OH: Similar to Z-Met-met-OH but lacks the additional methionine residue.
Z-Met-Gly-OH: Contains a glycine residue instead of an additional methionine.
Metronidazole-derived Compounds: Includes derivatives like MET-OTs, MET-Br, MET-Cl, and MET-I.
Uniqueness
This compound is unique due to the presence of an additional methionine residue, which can influence its reactivity and applications in peptide synthesis. This additional residue allows for the synthesis of longer peptide chains and more complex protein structures compared to similar compounds .
Propriétés
Formule moléculaire |
C18H26N2O5S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5S2/c1-26-10-8-14(16(21)19-15(17(22)23)9-11-27-2)20-18(24)25-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
Clé InChI |
HKYAAYRIWCNNMU-GJZGRUSLSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





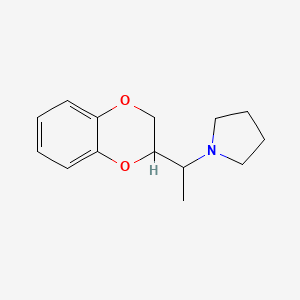
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

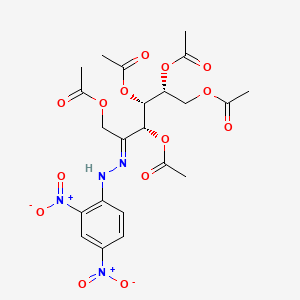
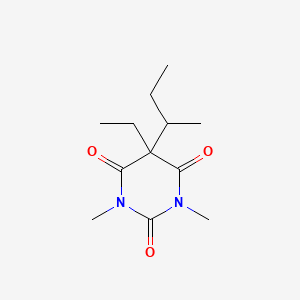
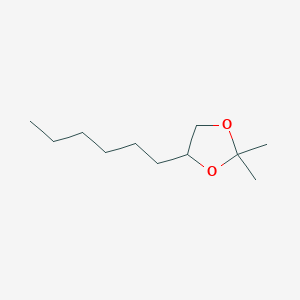

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

